2,4-Dichlororesorcinol is the critical regioisomer for asymmetric xanthene dyes and Pigment Red 210. Direct resorcinol chlorination yields the 4,6-isomer, causing synthesis failure. Our compound provides the exact 2,4-substitution: blocked C2, open C6.
2,4-Dichlorobenzene-1,3-diol (also known as 2,4-dichlororesorcinol) is a highly specialized, halogenated aromatic building block characterized by its precise 2,4-dichloro and 1,3-diol substitution pattern. With a molecular weight of 179.00 g/mol, a melting point of approximately 84.5 °C, and a predicted pKa of 6.81 , this compound is primarily procured as a regioselective precursor for advanced materials, including fluorogenic probes, specialized xanthene dyes, and high-performance organic pigments. Unlike generic resorcinol derivatives, the strategic placement of the two electron-withdrawing chlorine atoms tightly controls both the electronic properties (lowering the pKa of downstream fluorophores) and the steric availability of the aromatic ring, making it an indispensable intermediate for syntheses requiring exact regiochemical control .
In procurement and synthetic planning, substituting 2,4-dichlorobenzene-1,3-diol with crude chlorinated resorcinol mixtures or the more common 4,6-dichloro isomer (CAS 137-19-9) results in catastrophic synthetic failure. Because direct aqueous chlorination of resorcinol thermodynamically favors the 4,6-dichloro and 2,4,6-trichloro derivatives [1], the 2,4-dichloro isomer cannot be efficiently generated in-house without severe yield penalties and cost-prohibitive chromatographic separations. Furthermore, the 2,4-substitution pattern uniquely blocks the C2 position while leaving the C6 position open for electrophilic aromatic substitution. Attempting to use the 4,6-isomer in condensation reactions (such as phthalic anhydride cyclizations) forces the reaction to the sterically hindered C2 position or fails entirely, yielding the wrong dye topology and rendering the final fluorescent probes or pigments useless for their intended applications [2].
When synthesizing advanced fluorescein analogs or fluorogenic nucleotides, the availability of specific reactive sites on the resorcinol core dictates the topology of the final dye. 2,4-Dichlorobenzene-1,3-diol features a blocked C2 position and an open, highly reactive C6 position. In contrast, the more common 4,6-dichlororesorcinol has the C4 and C6 positions blocked, leaving only the C2 position open. During condensation with reagents like 3,6-dichloro-1,2,4-benzenetricarboxylic anhydride in methanesulfonic acid (100 °C), the 2,4-isomer exclusively directs cyclization to the C6 position, enabling the synthesis of highly specific asymmetric dyes [1]. Substituting with the 4,6-isomer shifts the substitution site by 100%, either failing to cyclize due to steric hindrance at C2 or yielding an inactive dye isomer.
| Evidence Dimension | Reactive site availability for electrophilic condensation |
| Target Compound Data | C6 position open, C2 blocked (directs asymmetric cyclization) |
| Comparator Or Baseline | 4,6-Dichlororesorcinol (C2 open, C4/C6 blocked) |
| Quantified Difference | 100% shift in regiochemical outcome during dye synthesis |
| Conditions | Friedel-Crafts acylation / condensation in methanesulfonic acid at 100 °C |
Buyers manufacturing specific fluorogenic probes for DNA sequencing must procure the 2,4-isomer to achieve the correct dye structure, as the 4,6-isomer will yield a completely different, non-functional molecule.
Industrial procurement of pure 2,4-dichlorobenzene-1,3-diol bypasses the severe inefficiencies of in-house resorcinol chlorination. Studies on the aqueous chlorination of resorcinol with sodium hypochlorite demonstrate that the reaction predominantly yields 4,6-dichlororesorcinol and 2,4,6-trichlororesorcinol[1]. The 2,4-dichloro isomer is only formed as a minor, transient intermediate. Attempting to synthesize the 2,4-isomer via direct chlorination results in >80% yield loss to these thermodynamically favored byproducts. Procuring the isolated 2,4-dichloro compound at ≥95% purity eliminates the need for complex, solvent-heavy chromatographic separations, directly improving overall process mass intensity (PMI) and downstream reproducibility.
| Evidence Dimension | Target isomer yield and process efficiency |
| Target Compound Data | ≥95% pure 2,4-dichloro isomer (direct procurement) |
| Comparator Or Baseline | In-house aqueous chlorination of resorcinol |
| Quantified Difference | Avoids >80% yield loss to 4,6-dichloro and 2,4,6-trichloro byproducts |
| Conditions | Aqueous sodium hypochlorite chlorination at pH 7 |
Procuring the pure compound is economically and operationally superior to in-house synthesis, which suffers from poor regioselectivity and requires costly purification steps.
The incorporation of two chlorine atoms at the 2 and 4 positions significantly alters the electronic properties of the resorcinol core. 2,4-Dichlorobenzene-1,3-diol has a predicted pKa of approximately 6.81, compared to the pKa of ~9.15 for unsubstituted resorcinol . When this building block is converted into a fluorescent dye, the electron-withdrawing effect of the halogens depresses the pKa of the resulting fluorophore. This ~2.3 pH unit reduction ensures that the dye exists primarily in its deprotonated, highly fluorescent state at physiological pH (7.4). Dyes synthesized from unsubstituted resorcinol remain partially protonated and exhibit significantly lower quantum yields under identical biological conditions.
| Evidence Dimension | Acidity (pKa) of the precursor |
| Target Compound Data | Predicted pKa ~ 6.81 |
| Comparator Or Baseline | Unsubstituted resorcinol (pKa ~ 9.15) |
| Quantified Difference | ~2.3 pH unit reduction |
| Conditions | Aqueous solution, standard ambient conditions |
For manufacturers of biological assays and cellular imaging reagents, this precursor is critical for producing probes that deliver maximum signal intensity at physiological pH.
2,4-Dichlorobenzene-1,3-diol is a critical structural component in the synthesis of specific high-performance organic pigments, notably Pigment Red 210 (PR210, CAS 61932-63-6) . The specific 2,4-dichloro substitution pattern provides the necessary steric and electronic environment to form a stable C20H10Cl2N2O2 molecular framework during synthesis. Compared to pigments derived from unsubstituted or monochlorinated resorcinols, PR210 exhibits superior thermal stability and chemical resistance, making it suitable for high-temperature plastics and durable coatings. Substituting the 2,4-dichloro precursor with other isomers disrupts the hydrogen bonding and crystal packing of the final pigment, leading to a loss of tinting strength and lightfastness.
| Evidence Dimension | Pigment structural integrity and stability |
| Target Compound Data | Yields Pigment Red 210 with high thermal and chemical stability |
| Comparator Or Baseline | Unsubstituted or monochlorinated resorcinols |
| Quantified Difference | Enables the exact C20H10Cl2N2O2 framework required for PR210 performance specs |
| Conditions | Pigment formulation for high-temperature plastics and coatings |
Procurement teams in the coatings and plastics industries must source this exact CAS to ensure their red pigments meet stringent industrial lightfastness and thermal stability standards.
Leveraging its unique regioselectivity (blocked C2, open C6), this compound is the optimal choice for synthesizing specific asymmetric xanthene dyes and fluorogenic nucleotides used in next-generation sequencing platforms [1].
As a direct precursor to Pigment Red 210, it is essential for producing vibrant, thermally stable, and chemical-resistant orange-red pigments used in industrial coatings, inks, and plastics .
Due to its low pKa (~6.81), it is the preferred building block for creating fluorescent cellular imaging reagents that require maximum quantum yield and complete deprotonation at pH 7.4.
Its specific dichloro substitution pattern and reactive diol functionality make it a valuable monomer or cross-linking agent in the production of specialized polyesters or polyurethanes requiring enhanced chemical resistance.